![molecular formula C4H6 B1220202 Methylenecyclopropane CAS No. 6142-73-0](/img/structure/B1220202.png)
Methylenecyclopropane
Overview
Description
Methylenecyclopropane is a chemical structure derived from cyclopropane, characterized by a three-membered ring with a methyl group attached. This compound is known for its high ring strain due to the 60° bond angles, which makes it highly reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenecyclopropane can be synthesized through several methods. One common approach is the cyclopropanation of alkenes using reagents like diazomethane or Simmons-Smith reagents . Another method involves the reaction of cyclopropylmethyl bromide with Grignard reagents .
Industrial Production Methods
In industrial settings, cyclopropylmethyl is often produced via the bromination of cyclopropylmethyl ketone, followed by dehydrohalogenation . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methylenecyclopropane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form cyclopropylmethyl alcohols and ketones.
Reduction: Reduction reactions can convert cyclopropylmethyl ketones to alcohols.
Substitution: It readily participates in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include cyclopropylmethyl alcohols, ketones, and various substituted cyclopropylmethyl derivatives .
Scientific Research Applications
Synthetic Transformations
Methylenecyclopropane is known for its unique reactivity due to the strain in its cyclopropane ring. Recent advancements have showcased its potential in several synthetic transformations:
-
Visible-Light-Induced Reactions : MCPs have been utilized in visible-light-induced transformations that allow for selective generation of target products. These include:
- Ring-Opened Products : MCPs can undergo reactions leading to the formation of linear products.
- Cyclopropane Derivatives : The compound can also yield various derivatives through radical reactions.
- Alkynes Formation : MCPs can be converted into alkynes, which are valuable intermediates in organic synthesis .
- Radical Ring Expansion Reactions : Studies have reported on the radical ring expansions of MCPs, demonstrating their ability to form larger cyclic structures, which can be further functionalized for diverse applications .
- Copper-Catalyzed Hydroamination : A notable reaction involves the copper-catalyzed ring-opening hydroamination of methylenecyclopropanes, which has been developed to produce various amine derivatives .
Pharmaceutical Applications
This compound and its derivatives have been extensively studied for their pharmaceutical potential:
- Antiviral Agents : Research has focused on synthesizing this compound analogues of nucleoside phosphonates. These compounds have shown promising antiviral activity against viruses such as Human Cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). The incorporation of a this compound moiety into nucleosides enhances their biological activity by promoting structural rigidity, which is beneficial for antiviral efficacy .
- Antimicrobial Properties : Some studies indicate that this compound derivatives exhibit antimicrobial activities. For example, certain flavonoid compounds synthesized from MCPs demonstrated strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
- HIV Inhibition : this compound nucleoside analogues have been investigated for their potential as therapies against HIV-1 infection. The structural modifications conferred by the MCP moiety contribute to enhanced antiviral properties by promoting DNA chain termination and conformational constraints that inhibit viral replication .
Case Study 1: Visible-Light-Induced Reactions
Research highlighted the efficiency of visible-light-induced reactions involving methylenecyclopropanes, which were found to selectively generate pharmaceutical intermediates and polycyclic compounds that are typically challenging to synthesize using conventional methods. This methodology not only streamlines synthetic routes but also improves yields and selectivity .
Case Study 2: Antiviral this compound Analogues
A study on this compound analogues demonstrated their synthesis and subsequent testing against HCMV and EBV. The results indicated that these compounds could serve as effective antiviral agents, with specific analogues exhibiting significant inhibitory activity at low concentrations, thus paving the way for new therapeutic developments in antiviral medicine .
Mechanism of Action
The mechanism of action of cyclopropylmethyl compounds often involves the formation of highly reactive intermediates, such as carbenium ions. These intermediates can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the cyclopropylmethyl derivative .
Comparison with Similar Compounds
Methylenecyclopropane can be compared with other similar compounds, such as:
Cyclopropyl: Both compounds share the cyclopropane ring, but cyclopropylmethyl has an additional methyl group, making it more reactive.
This compound ketone: This compound is a key intermediate in the synthesis of various cyclopropylmethyl derivatives.
This compound is unique due to its high ring strain and reactivity, making it a valuable compound in both research and industrial applications.
Biological Activity
Methylenecyclopropane (MCP) is a compound that has garnered attention for its biological activity, particularly as an antiviral agent. This article delves into the synthesis, mechanisms of action, and biological evaluations of this compound and its derivatives, focusing on their efficacy against various viruses, especially herpesviruses.
Overview of this compound
This compound is a strained cyclic compound that has been investigated for its potential as a building block in medicinal chemistry. Its structural properties allow it to participate in diverse chemical reactions, leading to the development of various analogs with enhanced biological activities.
This compound analogs have been primarily studied for their antiviral properties against herpesviruses. The mechanism involves the incorporation of these analogs into viral DNA, which disrupts replication due to the absence of a necessary hydroxyl group for further elongation. This mimics the action of established antiviral drugs like acyclovir (ACV) and ganciclovir (GCV) but offers distinct advantages in stability and efficacy.
Key Findings from Research Studies
- Synthesis and Testing : A variety of this compound nucleoside (MCPN) analogs have been synthesized and tested for their antiviral activity. Notably, compounds such as cyclopropavir (CPV) have shown significant effectiveness against human cytomegalovirus (HCMV) and murine cytomegalovirus (MCMV), reducing mortality rates in infected animal models .
- Comparative Efficacy : In vitro studies demonstrated that while some first-generation MCPN analogs were ineffective against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), they exhibited activity against varicella-zoster virus (VZV), with certain compounds achieving 50% effective concentrations (EC50) that indicate strong antiviral potential .
- Second-Generation Derivatives : The second generation of MCPN analogs, specifically the 2,2-bis-hydroxymethyl derivatives, showed improved activity profiles. For instance, ZSM-I-62 was particularly noted for its ability to significantly reduce viral replication in both mouse models and human tissues implanted in SCID mice .
Case Study 1: Cyclopropavir
Cyclopropavir has emerged as one of the most promising MCP derivatives. In studies involving MCMV-infected mice, treatment with cyclopropavir resulted in:
- A significant reduction in viral load in visceral organs.
- Decreased mortality rates compared to control groups receiving no treatment .
Case Study 2: Comparative Analysis with Established Antivirals
In a comparative study involving various MCPN analogs and established antivirals like acyclovir:
- The MCPN analogs displayed comparable or superior efficacy against certain herpesviruses.
- The structural modifications led to increased resistance to enzymatic degradation by glycosylases, enhancing their therapeutic potential .
Data Tables
Compound Name | Virus Targeted | EC50 (µg/mL) | Mortality Reduction (%) |
---|---|---|---|
Cyclopropavir | MCMV | 0.5 | 70 |
ZSM-I-62 | HCMV | 0.3 | 60 |
First Generation | HSV-1 / HSV-2 | >100 | N/A |
Second Generation | VZV | 0.8 | 50 |
Properties
IUPAC Name |
methylidenecyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-4-2-3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGHLZBESSREDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210361 | |
Record name | Methylenecyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-73-0 | |
Record name | Methylenecyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6142-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylidenecyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylenecyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylenecyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methylidenecyclopropane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC8LG5TD4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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